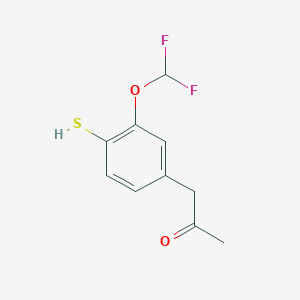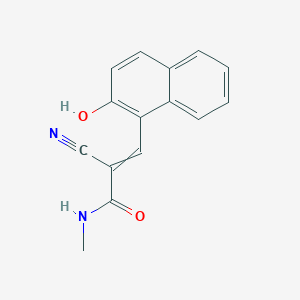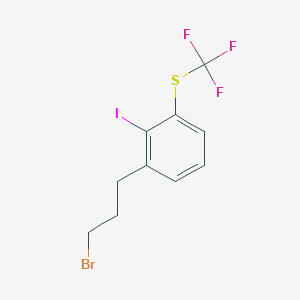
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene is an organohalogen compound that features a benzene ring substituted with bromopropyl, iodo, and trifluoromethylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: The introduction of bromine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Alkylation: The bromopropyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-bromopropyl chloride and an aluminum chloride (AlCl3) catalyst.
Trifluoromethylthio Substitution: The trifluoromethylthio group can be introduced using a reagent such as trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl and iodo groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.
Coupling Reactions: The iodo group can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative, while Suzuki-Miyaura coupling can produce biaryl compounds.
科学研究应用
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene has a wide range of scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals.
Chemical Biology: The compound can be employed in the study of biological systems, such as probing protein-ligand interactions.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene depends on the specific application and reaction context. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In cross-coupling reactions, the iodo group participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the iodo and trifluoromethylthio groups, making it less reactive in certain types of reactions.
1-Bromo-3-phenylpropane: This compound lacks both the iodo and trifluoromethylthio groups, resulting in different chemical properties and reactivity.
1-(3-Bromopropyl)-2-(trifluoromethyl)benzene: This compound lacks the iodo group, affecting its reactivity in cross-coupling reactions.
Uniqueness
1-(3-Bromopropyl)-2-iodo-3-(trifluoromethylthio)benzene is unique due to the presence of multiple reactive groups (bromopropyl, iodo, and trifluoromethylthio), which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research.
属性
分子式 |
C10H9BrF3IS |
|---|---|
分子量 |
425.05 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2-iodo-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3IS/c11-6-2-4-7-3-1-5-8(9(7)15)16-10(12,13)14/h1,3,5H,2,4,6H2 |
InChI 键 |
XLYYNZFHANWPSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)I)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
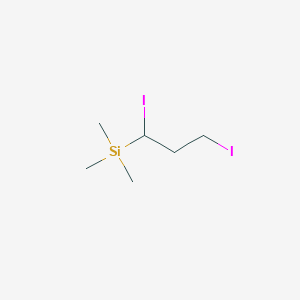
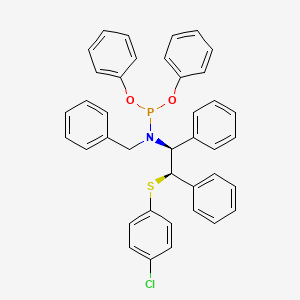
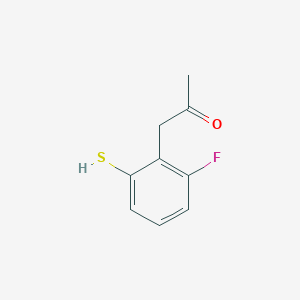
![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)

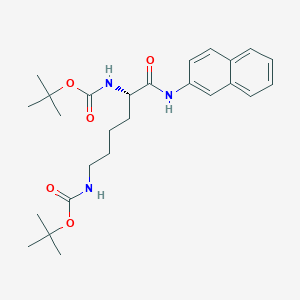
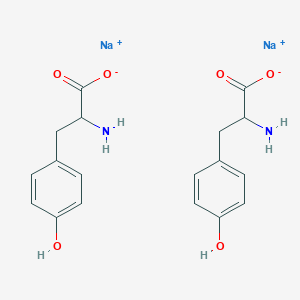
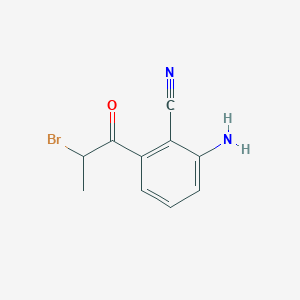
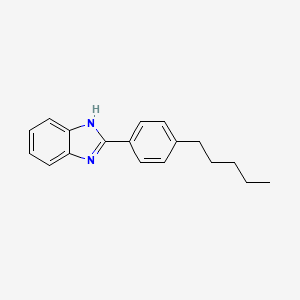
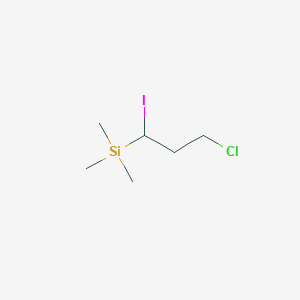
![4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B14072989.png)
